2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine
Overview
Description
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is a chemical compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a methylhydrazinyl group at the 2-position and a trifluoromethyl group at the 3-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Mechanism of Action
Target of Action
It has been used as a bidentate directing group in cobalt-catalyzed c(sp2)–h alkenylation/annulation .
Mode of Action
This compound acts as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides . It reacts with a terminal or internal alkyne followed by annulation . The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of an isoquinoline backbone . This is achieved through the cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides .
Result of Action
The result of the compound’s action is the formation of an isoquinoline backbone via a cobalt-catalyzed C(sp2)–H alkenylation/annulation . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Action Environment
The reaction involving this compound shows high efficiency and remarkable functional group tolerance , suggesting that it may be robust against various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine has been found to play a role in cobalt-catalyzed C (sp2)–H bond alkenylation/annulation of the corresponding benzoic hydrazides . It acts as a bidentate directing group, facilitating the formation of an isoquinoline backbone . The nature of these interactions involves reacting with a terminal or internal alkyne followed by annulation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a bidentate directing group in cobalt-catalyzed C (sp2)–H bond alkenylation/annulation . This process leads to the formation of an isoquinoline backbone . The compound exerts its effects at the molecular level through these binding interactions, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug development.
Industry: The compound is utilized in the development of new materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
3-(Trifluoromethyl)pyridine: Lacks the hydrazinyl group, affecting its chemical behavior and applications.
2-(1-Methylhydrazinyl)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position, leading to different steric and electronic effects.
Uniqueness
2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine is unique due to the combination of the hydrazinyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWFZFNVIDBWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380651 | |
Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-68-2 | |
Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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